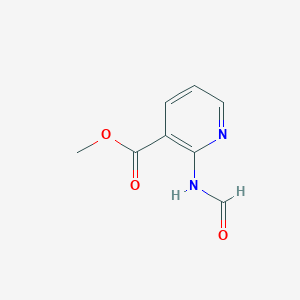

Methyl 2-formamidopyridine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formamidopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-13-8(12)6-3-2-4-9-7(6)10-5-11/h2-5H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNNXLXYSCZGTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801259444 | |

| Record name | Methyl 2-(formylamino)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338990-71-9 | |

| Record name | Methyl 2-(formylamino)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338990-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(formylamino)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Formamidopyridine 3 Carboxylate

Classical Approaches in Pyridine (B92270) Carboxylate Synthesis

The synthesis of pyridine carboxylates has historically relied on well-established, multi-step procedures. These classical methods often involve the construction of the pyridine ring from acyclic precursors through cyclocondensation reactions. One of the most prominent examples is the Hantzsch pyridine synthesis, first reported in 1881. researchgate.netrsc.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate. researchgate.net The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. researchgate.netrsc.org While versatile, the classical Hantzsch synthesis often requires harsh reaction conditions and can result in low yields. researchgate.net

Novel and Efficient Synthetic Routes

In recent years, significant efforts have been directed towards the development of more efficient, selective, and environmentally benign methods for the synthesis of functionalized pyridines like Methyl 2-formamidopyridine-3-carboxylate. These modern approaches aim to overcome the limitations of classical methods by employing regioselective strategies, multicomponent reactions, and green chemistry principles.

Regioselective Preparations

The regioselective synthesis of polysubstituted pyridines is a key challenge in organic chemistry. For this compound, achieving the desired 2,3-substitution pattern with high selectivity is crucial. One strategy involves the use of pre-functionalized precursors where the regiochemistry is already established. For instance, the formylation of Methyl 2-aminopyridine-3-carboxylate is a direct route to the target molecule. sigmaaldrich.com The challenge lies in achieving selective N-formylation without side reactions.

Several methods have been developed for the regioselective formylation of aminopyridines. The Vilsmeier-Haack reaction, for example, allows for the ortho-formylation of 2-aminopyridines. rsc.orgrsc.org Another approach involves the use of saccharin (B28170) as an ammonium surrogate for the regioselective amination of 3,5-disubstituted pyridine N-oxides, which can then be followed by formylation. rsc.org Research has also demonstrated the regioselective C3-formylation of 2H-indazoles using Selectfluor under microwave-assisted conditions, highlighting the potential for selective C-H functionalization in heterocyclic systems. thieme-connect.de While not directly applied to the target molecule, these methods provide valuable insights into controlling regioselectivity in pyridine chemistry.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.net Several MCRs have been developed for the synthesis of pyridine derivatives.

The Hantzsch reaction, in its modern variations, can be considered a multicomponent reaction and has been adapted for the synthesis of a wide range of functionalized pyridines. researchgate.netnih.gov Other notable MCRs for pyridine synthesis include those that utilize β-enamino esters as key intermediates. chemrxiv.org These reactions often proceed via a cascade of transformations, including Michael additions and cyclocondensations, to afford highly substituted pyridines. chemrxiv.org The development of catalytic MCRs has further expanded the scope and applicability of this strategy. researchgate.net For example, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes generated in situ. mdpi.com

| Reaction Type | Reactants | Key Features |

| Modified Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | One-pot synthesis of dihydropyridines, followed by oxidation. researchgate.netrsc.org |

| β-Enamino Ester-based MCR | β-Enamino ester, Acetylacetone, Ammonium Acetate | Synthesis of pyridinone derivatives. chemrxiv.org |

| Diels-Alder of 2-Azadienes | Aryl/Heteroaromatic aldehydes, α,β-Unsaturated acids, Push-pull enamines | Two-pot, three-component synthesis of tri- and tetrasubstituted pyridines. mdpi.com |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. nih.goverowid.org In the context of pyridine synthesis, this has led to the development of methods that utilize greener solvents, catalysts, and energy sources. nih.govnih.gov

The use of water as a reaction solvent has been explored for the Hantzsch pyridine synthesis, offering a more environmentally friendly alternative to traditional organic solvents. researchgate.net Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in the preparation of pyridine derivatives. rsc.org Furthermore, the development of reusable catalysts, such as copper ferrite (B1171679) magnetic nanoparticles, aligns with the principles of green chemistry by simplifying catalyst separation and reducing waste. erowid.org Solvent-free reaction conditions and the use of mechanochemistry, such as ball milling, are other green approaches that have been successfully applied to the synthesis of pyridines and other heterocyclic compounds. mdpi.comnih.gov

Precursor Reactants and Catalytic Systems in Synthesis

The synthesis of this compound relies on the availability of suitable precursor reactants and efficient catalytic systems. The most direct precursor is Methyl 2-aminopyridine-3-carboxylate. sigmaaldrich.com This compound can be synthesized through various methods, including the nucleophilic substitution of 2-chloropyridine-3-carbonitrile with subsequent hydrolysis and esterification. nih.gov

The formylation of the 2-amino group is a key transformation. Various formylating agents can be employed, with formic acid being a common and readily available choice. nih.gov The reaction can be carried out under different conditions, including solvent-free heating or refluxing in a solvent like toluene (B28343) with a Dean-Stark trap to remove water. nih.gov

| Precursor/Catalyst | Role in Synthesis |

| Methyl 2-aminopyridine-3-carboxylate | Direct precursor to the target compound. sigmaaldrich.com |

| Formic Acid | Common formylating agent. nih.gov |

| Indium | Metal catalyst for formylation. nih.gov |

| CDMT/DMAP | Organic catalytic system for formylation. nih.gov |

Reactivity and Intramolecular/intermolecular Transformations of Methyl 2 Formamidopyridine 3 Carboxylate

Functional Group Interconversions and Derivatizations

The three key functional moieties of Methyl 2-formamidopyridine-3-carboxylate—the methyl ester, the formamido group, and the pyridine (B92270) nucleus—can each undergo specific chemical transformations. These reactions allow for the selective modification of the molecule to produce a variety of derivatives.

The methyl ester group is a classic carboxylic acid derivative that is susceptible to nucleophilic acyl substitution. libretexts.orgmsu.edu This class of reactions involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the methoxide (B1231860) leaving group. masterorganicchemistry.comyoutube.com

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-formamidopyridine-3-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out with a strong base like sodium hydroxide (B78521) and is generally irreversible due to the deprotonation of the resulting carboxylic acid. masterorganicchemistry.com Acid-catalyzed hydrolysis is a reversible process that requires the use of excess water to drive the equilibrium towards the carboxylic acid product. khanacademy.org

Transesterification: By reacting the methyl ester with another alcohol in the presence of an acid or base catalyst, the methoxy (B1213986) group can be exchanged for a different alkoxy group. This process, known as transesterification, is an equilibrium-controlled reaction.

Amidation: The reaction of the methyl ester with ammonia (B1221849) or primary/secondary amines can yield the corresponding amide. This aminolysis process is generally slower than hydrolysis and often requires heating.

Table 1: Representative Transformations of the Methyl Ester Group

| Transformation | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| Saponification | 1. NaOH (aq), Heat 2. H₃O⁺ workup | 2-Formamidopyridine-3-carboxylic acid | Nucleophilic Acyl Substitution |

| Transesterification | R-OH, H⁺ or RO⁻ catalyst, Heat | Alkyl 2-formamidopyridine-3-carboxylate | Nucleophilic Acyl Substitution |

The formamido group (-NHCHO) acts as a protecting group for the 2-amino functionality. Its transformations primarily involve cleavage to reveal the parent amine or participation in intramolecular cyclization reactions.

Deformylation (Hydrolysis): The formyl group can be removed under acidic or basic conditions to yield methyl 2-aminopyridine-3-carboxylate. This hydrolysis is a crucial step in synthetic pathways where the temporary protection of the amino group is required.

Intramolecular Cyclization: The proximity of the formamido group to the methyl ester at the 3-position allows for intramolecular cyclization under certain conditions. For instance, in related ureidothienyl carboxylic esters, basic conditions can promote cyclization to form thienopyrimidinedione derivatives. researchgate.net A similar reaction could be envisaged for this compound, where the formamido nitrogen acts as a nucleophile, attacking the ester carbonyl to form a pyrimido[4,5-b]pyridin-4(3H)-one ring system after dehydration. The outcome between hydrolysis and cyclization can depend on the specific reaction conditions and the nature of the substituents. researchgate.net

Table 2: Potential Transformations of the Formamido Group

| Transformation | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| Deformylation | HCl (aq) or NaOH (aq), Heat | Methyl 2-aminopyridine-3-carboxylate | Hydrolysis |

The pyridine ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution. The presence of both an electron-donating formamido group and an electron-withdrawing carboxylate group further complicates its reactivity.

Nucleophilic Aromatic Substitution (SNAr): SNAr is a more viable pathway for functionalizing the pyridine ring, particularly at positions activated by electron-withdrawing groups and bearing a good leaving group. nih.gov If a halogen were introduced at the 4- or 6-position of the ring, it could be displaced by various nucleophiles. The reactivity of halopyridines in SNAr reactions is a well-established method for pyridine functionalization. nih.gov

Mechanistic Pathways of Key Reactions

Understanding the mechanisms of the reactions that this compound undergoes is fundamental to predicting its behavior and controlling reaction outcomes.

The most common nucleophilic reactions for this molecule occur at the ester carbonyl carbon, proceeding via a nucleophilic acyl substitution mechanism. libretexts.orgmasterorganicchemistry.com This is a two-step process:

Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. The π-electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.comyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond and eliminating the methoxide ion (⁻OCH₃) as the leaving group. This results in the formation of a new carbonyl compound where the nucleophile has replaced the methoxy group. masterorganicchemistry.com

Under basic conditions like saponification, the reaction is driven to completion by the final, irreversible deprotonation of the newly formed carboxylic acid by the base present in the medium. masterorganicchemistry.com

While challenging, if electrophilic aromatic substitution were to occur on the pyridine ring, it would follow a standard mechanism for aromatic compounds, albeit with a higher activation energy.

Attack by the Aromatic Ring: The π-electron system of the pyridine ring acts as a nucleophile, attacking the electrophile (E⁺). This step is the slow, rate-determining step because it disrupts the aromaticity of the ring. acs.org A carbocationic intermediate, known as a sigma complex or arenium ion, is formed.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromaticity of the pyridine ring and yields the substituted product.

The regioselectivity of the attack is governed by the combined electronic effects of the substituents. The formamido group directs ortho and para (C3 and C5), the ester group directs meta (C5), and the ring nitrogen deactivates all positions, particularly C2, C4, and C6. The interplay of these effects makes predicting the precise outcome of such a reaction complex without specific experimental data.

Ring-Opening and Cyclization Processes

The structure of this compound, featuring a formamido group and a carboxylate ester on adjacent positions of a pyridine ring, makes it an ideal precursor for intramolecular cyclization reactions, primarily leading to the formation of fused heterocyclic systems. Conversely, under specific activating conditions, the pyridine ring itself can undergo cleavage.

Cyclization Processes:

The most prominent reaction of this compound is its intramolecular cyclization to form pyrido[2,3-d]pyrimidin-4-one derivatives. This transformation is a key step in the synthesis of this important class of bicyclic heterocycles, which are scaffolds for various biologically active molecules, including kinase inhibitors. nih.govrsc.org The general mechanism involves the nucleophilic attack of the formamido nitrogen onto the electrophilic carbonyl carbon of the ester group at the C3 position. This process is typically promoted by heat or the presence of a base or acid catalyst.

The formamido group (-NH-CHO) provides the necessary N-C=O unit that, upon cyclization, forms the pyrimidine (B1678525) ring. Research on analogous 2-amino-pyridine derivatives demonstrates that acylation of the amino group, followed by intramolecular cyclization, is a common and effective strategy for constructing the pyrido[2,3-d]pyrimidine (B1209978) core. nih.gov For instance, reacting a 2-amino-1,6-dihydropyridine-3-carboxamide with reagents like diethyl oxalate (B1200264) or triethylorthoformate results in the formation of the fused pyrimidine ring system. nih.gov this compound represents a pre-acylated substrate, primed for such a cyclization.

| Reactant | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Amino-1,6-dihydropyridine-3-carboxamide | Diethyl oxalate, DMF, reflux | Pyridopyrimidine ester derivative | nih.gov |

| N-cyclohexyl pyridone derivative | Triethylorthoformate, Acetic anhydride, reflux | 2-Ethoxy-pyrido[2,3-d]pyrimidine | nih.gov |

| 2-Amino-3-cyanopyridines | Formamide (B127407) | Pyrido[2,3-d]pyrimidine | researchgate.net |

| 6-Aminouracil | Enaminone, Acidic conditions | Pyrido[2,3-d]pyrimidine | mdpi.com |

Ring-Opening Processes:

While cyclization is its more common fate, the pyridine ring of this compound can potentially undergo ring-opening. Such reactions, known as Zincke reactions, typically require activation of the pyridine ring to make it sufficiently electrophilic for nucleophilic attack and subsequent cleavage. acs.org This activation is usually achieved by N-alkylation or N-acylation, forming a pyridinium (B92312) salt.

In the context of the target molecule, if the pyridine nitrogen were activated, a nucleophile could attack the pyridine ring (e.g., at the C6 position), initiating a cascade that leads to the cleavage of a C-N bond and opening of the ring to form a functionalized open-chain intermediate. acs.orgdigitellinc.com Studies on the ring-opening of 2-chloro-3-nitropyridine (B167233) have shown that such intermediates can be formed and that their geometry dictates whether they can re-close or remain as stable, open-chain products. nih.gov While not directly documented for this compound, this reactivity is a known characteristic of activated pyridine systems.

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the pyridine nitrogen, the formamido group (N-H and C=O), and the methyl ester—gives rise to questions of selectivity in its reactions.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, a key competitive reaction is between the hydrolysis of the methyl ester and the intramolecular cyclization. Research on analogous ureidothienyl carboxylic esters demonstrates that the reaction pathway can be controlled by the substitution pattern of the ureido group. researchgate.net Unhindered substituents favor cyclization to form a fused pyrimidinedione, whereas bulky, hindered substituents lead to the hydrolysis of the ester to the carboxylic acid. researchgate.net This suggests that reaction conditions (e.g., base, temperature) and steric factors could be tuned to selectively favor either cyclization or ester hydrolysis of the target compound.

Another example of chemoselectivity is observed in reactions with amines. Depending on the conditions and the nature of the amine, reaction could occur at the formyl carbonyl, the ester carbonyl (aminolysis), or via nucleophilic substitution on the pyridine ring. Computational studies on other systems have shown that the competition between formylation and other pathways is determined by the nucleophilicity of the attacking species and the stability of intermediates. rsc.org

Regioselectivity:

Regioselectivity concerns the preferential reaction at one position over another. For this compound, electrophilic attack could occur at the pyridine nitrogen or the formamido nitrogen. Alkylation reactions on similar heterocyclic systems, such as 4-hydroxy-2-thioxo-quinoline-3-carboxylates, show that the site of reaction (S-, N-, or O-alkylation) is highly dependent on the reaction conditions, including the base and solvent used. nih.gov The initial reaction occurs at the most nucleophilic site, which can be modulated by the reaction environment. nih.gov

Furthermore, the electronic nature of the pyridine ring influences its reactivity. Studies on the deprotonation of pyridine show that the C4 position is the most acidic, followed by C3 and then C2, due to the strong π-electron-withdrawing effect of the ring nitrogen. acs.org This inherent difference in acidity can be exploited for regioselective functionalization. In the case of the target molecule, the substituents at C2 and C3 would further modify this reactivity profile. Research on 3-hydroxy-pyridine carboxylates has shown that a neighboring group can assist in directing reactions regioselectively to an adjacent ester function. nih.gov It is plausible that the C2-formamido group could similarly direct reactions at the C3-ester.

| System | Reaction | Observed Selectivity | Controlling Factors | Reference |

|---|---|---|---|---|

| Ureidothienyl carboxylic esters | Base-mediated reaction | Chemoselective: Ester hydrolysis vs. Cyclization | Steric hindrance on ureido group | researchgate.net |

| 4-Hydroxy-2-thioxo-quinoline-3-carboxylate | Alkylation (CH₃I) | Regioselective: S- vs. N- vs. O-alkylation | Base, solvent, reaction stage | nih.gov |

| 3-Hydroxy-pyridine carboxylates | Hydrolysis/Aminolysis | Regioselective: Ester functionalization | Neighboring group assistance | nih.gov |

Stereochemical Implications in Derivative Formation

While this compound is itself achiral, its conversion into derivatives, particularly through cyclization reactions, opens up possibilities for creating chiral molecules with significant stereochemical implications.

The formation of pyrido[2,3-d]pyrimidine derivatives can lead to products with potent and highly stereoselective biological activity. For example, studies on chiral pyrrolo[2,3-d]pyrimidines, which are structurally related to the cyclization products of the title compound, have identified them as highly potent and stereoselective A1-adenosine receptor antagonists. nih.gov In many cases, one enantiomer exhibits significantly higher binding affinity or biological activity than the other. nih.gov

Stereochemistry can be introduced in several ways:

Using a Chiral Reactant: If the cyclization of this compound involves a chiral reagent, a chiral product can be formed. For instance, if the ester is first converted to an amide using a chiral amine, the subsequent cyclization would yield a chiral pyrido[2,3-d]pyrimidinone.

Creating a Chiral Center: A reaction on the fused ring system could create a new stereocenter.

Atropisomerism: In some substituted biaryl systems, including bipyridines, rotation around the single bond connecting the rings can be restricted, leading to stable, separable atropisomers (a form of axial chirality). The synthesis of chiral 2,2′-bipyridine ligands has been extensively studied, demonstrating that high levels of asymmetric induction can be achieved in catalyzed reactions. researchgate.netrsc.org

The synthesis of a chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand was achieved with excellent stereoselectivity (>99% de, >99.5% ee) via an oxidative homocoupling of a chiral pyridine precursor. rsc.org This highlights that stereochemical control in the synthesis of pyridine-containing scaffolds is well-established and can lead to highly enantiopure products. These chiral ligands are then used to induce asymmetry in subsequent reactions, such as Mukaiyama aldol (B89426) and thia-Michael reactions. rsc.org This demonstrates the profound influence that stereochemistry in the pyridine scaffold can have on the formation of new derivatives.

Methyl 2 Formamidopyridine 3 Carboxylate As a Pivotal Synthetic Building Block

Construction of Advanced Heterocyclic Scaffolds

The inherent reactivity of Methyl 2-formamidopyridine-3-carboxylate makes it an exceptional starting material for the synthesis of a variety of complex heterocyclic structures. The presence of the electrophilic formyl group, the nucleophilic secondary amine upon potential deformylation, and the ester moiety allows for a range of cyclization and functionalization reactions.

Synthesis of Pyrido[1,2-a]pyrimidine Derivatives

Typically, the synthesis of pyrido[1,2-a]pyrimidines involves the condensation of a 2-aminopyridine derivative with a 1,3-dielectrophilic species. In the case of this compound, a plausible synthetic route would involve an initial deprotection of the formyl group to reveal the 2-amino functionality. This resulting 2-aminopyridine-3-carboxylate could then undergo a cyclocondensation reaction with a suitable diketone, β-ketoester, or α,β-unsaturated carbonyl compound. The reaction proceeds through an initial Michael addition or condensation, followed by an intramolecular cyclization and subsequent dehydration to afford the fused pyrido[1,2-a]pyrimidine ring system. The specific reaction conditions, such as the choice of catalyst (acidic or basic) and solvent, would be critical in directing the reaction towards the desired product.

| Starting Material | Reagent | Product |

| Methyl 2-aminopyridine-3-carboxylate (from deprotection) | 1,3-Diketone | Substituted Pyrido[1,2-a]pyrimidin-4-one |

| Methyl 2-aminopyridine-3-carboxylate (from deprotection) | β-Ketoester | Substituted Pyrido[1,2-a]pyrimidin-4-one |

| Methyl 2-aminopyridine-3-carboxylate (from deprotection) | α,β-Unsaturated Ketone | Dihydropyrido[1,2-a]pyrimidine derivative |

Formation of Fused Heterocyclic Systems

Beyond pyrido[1,2-a]pyrimidines, the reactivity of this compound can be harnessed to construct a variety of other fused heterocyclic systems. The formamido group can act as a directing group or be transformed into other functional groups to facilitate different cyclization strategies. For instance, intramolecular cyclization reactions could be envisioned where the formyl group or a derivative thereof reacts with a nucleophile introduced at the 4-position of the pyridine (B92270) ring.

Furthermore, the ester functionality can be converted to other groups, such as amides or hydrazides, which can then participate in intramolecular cyclization reactions. For example, conversion of the ester to a hydrazide would introduce a highly nucleophilic moiety that could react with the formyl group (or a derivative) to form a fused triazine ring. The versatility of this building block allows for the exploration of various synthetic pathways leading to novel and complex heterocyclic scaffolds.

Role in Diversification Strategies for Organic Libraries

The development of diverse libraries of small molecules is a cornerstone of modern drug discovery and chemical biology. This compound serves as an excellent scaffold for diversity-oriented synthesis (DOS), a strategy that aims to rapidly generate structurally diverse and complex molecules. The multiple reactive sites on the molecule allow for the introduction of a wide range of substituents and the construction of various molecular skeletons from a common starting material.

In a typical DOS approach, the core scaffold of this compound could be functionalized in a combinatorial fashion. For example, the formamido group could be N-alkylated or N-arylated with a variety of substituents. The ester group could be converted to a library of amides or esters by reacting it with a diverse set of amines or alcohols. Furthermore, the pyridine ring itself can be subjected to various C-H activation or cross-coupling reactions to introduce additional points of diversity. This multi-directional approach to functionalization allows for the creation of a large and structurally diverse library of compounds from a single, readily accessible starting material.

| Functionalization Site | Reaction Type | Diversity Element |

| Formamido Nitrogen | N-Alkylation/Arylation | Alkyl/Aryl Halides |

| Carboxylate Group | Amidation/Esterification | Amines/Alcohols |

| Pyridine Ring | C-H Functionalization | Various Coupling Partners |

Precursor in Target-Oriented Synthesis

In target-oriented synthesis (TOS), the goal is to synthesize a specific, often complex, molecule, such as a natural product or a designed bioactive compound. The well-defined and predictable reactivity of this compound makes it a valuable precursor in such endeavors. Its structure can be strategically incorporated into a larger target molecule, with its functional groups serving as handles for subsequent transformations.

For instance, in the synthesis of a complex alkaloid containing a substituted pyridine ring, this compound could serve as the source of this core structure. The formamido and ester groups could be used to control the regioselectivity of subsequent reactions or be transformed into other functional groups required for the final target. The ability to introduce chirality or specific substituents at an early stage using this building block can significantly streamline a complex total synthesis. While specific examples in the synthesis of named natural products are not prominently documented, the fundamental reactivity patterns of this compound suggest its high potential in this area.

Integration into Modular Assembly Approaches

Modular assembly, or building-block, approaches to synthesis involve the stepwise and convergent connection of well-defined molecular fragments. This strategy is highly efficient for the rapid construction of complex molecules and for the generation of analogs for structure-activity relationship (SAR) studies. This compound is an ideal building block for such modular approaches.

Its bifunctional nature, with the formamido and carboxylate groups, allows for its sequential or orthogonal reaction with other building blocks. For example, the carboxylate group could be coupled with one building block, while the formamido group (after deprotection to the amine) could be reacted with another. This allows for the controlled and predictable assembly of larger molecular architectures. Furthermore, the pyridine ring can serve as a central scaffold to which different modules can be attached, leading to the creation of libraries of compounds with a common core but diverse peripheral functionalities. This modularity is highly advantageous in medicinal chemistry for the optimization of lead compounds.

Advanced Spectroscopic and Crystallographic Elucidation of Methyl 2 Formamidopyridine 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural assignment of organic molecules in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Analysis of ¹H and ¹³C NMR spectra would be the primary step in confirming the molecular structure of Methyl 2-formamidopyridine-3-carboxylate.

¹H NMR: The proton spectrum would be expected to show distinct signals for the formyl proton (CHO), the amide proton (NH), the aromatic protons on the pyridine (B92270) ring, and the methyl protons (OCH₃) of the ester group. The chemical shifts (δ) and coupling constants (J) would provide information on the electronic environment and connectivity of these protons.

¹³C NMR: The carbon spectrum would reveal discrete resonances for each unique carbon atom, including the carbonyl carbons of the formamide (B127407) and ester groups, the carbons of the pyridine ring, and the methyl carbon. nih.gov The chemical shifts are indicative of the carbon's hybridization and bonding environment. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Functional Group | Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| Formamide | ¹H (CHO) | 8.0 - 8.5 |

| ¹H (NH) | 8.5 - 10.0 | |

| ¹³C (C=O) | 160 - 165 | |

| Ester | ¹H (OCH₃) | 3.7 - 4.0 |

| ¹³C (OCH₃) | 51 - 54 | |

| ¹³C (C=O) | 165 - 175 | |

| Pyridine Ring | ¹H | 7.0 - 9.0 |

Note: The table is based on general, predicted values for similar structures and is for illustrative purposes only. Actual experimental values are required for definitive assignment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To establish definitive correlations and confirm the structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two to three bonds. This is crucial for connecting fragments of the molecule, for example, by showing a correlation from the methyl protons to the ester carbonyl carbon, or from the formyl proton to the C2 carbon of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound. This measurement provides the elemental composition, confirming the molecular formula (C₈H₈N₂O₃). The high accuracy of this technique distinguishes the target compound from other molecules with the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic stretching vibrations for the N-H group (around 3300 cm⁻¹), the C-H bonds of the aromatic ring and methyl group, and two distinct carbonyl (C=O) stretching bands for the formamide and ester groups (typically in the 1650-1750 cm⁻¹ region). spectroscopyonline.com The difference in the positions of the two carbonyl bands can provide insight into the electronic and intramolecular environment of each group. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H stretch | 3250 - 3400 |

| C=O stretch (Amide I) | 1670 - 1700 | |

| Ester | C=O stretch | 1715 - 1740 |

| C-O stretch | 1100 - 1300 |

Note: This table is illustrative and based on typical values for the listed functional groups.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the definitive solid-state structure. nih.gov This technique determines the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles. researchgate.net

Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure would reveal how the molecules are arranged in the crystal lattice. Key features to be investigated include:

Hydrogen Bonding: The presence of the amide N-H group as a hydrogen bond donor and the carbonyl oxygens and pyridine nitrogen as acceptors suggests that hydrogen bonding would be a dominant intermolecular force directing the crystal packing.

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal structure. nih.gov The geometry of these interactions (e.g., parallel-displaced or T-shaped) would be determined.

The combination of these interactions dictates the supramolecular architecture of the compound in the solid state.

Table of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Investigations of Methyl 2 Formamidopyridine 3 Carboxylate

Electronic Structure and Reactivity Prediction via Quantum Chemical Methods

Quantum chemical methods are fundamental in predicting the electronic behavior and reactivity of molecular systems. These approaches model the distribution of electrons and energy levels within a molecule, offering a quantitative understanding of its chemical nature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like Methyl 2-formamidopyridine-3-carboxylate. DFT calculations can determine the optimized molecular geometry, characterized by minimum free energy, and a host of electronic properties.

DFT studies typically employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. These calculations provide insights into the distribution of electron density, which is crucial for identifying regions of the molecule that are electron-rich or electron-poor. The molecular electrostatic potential (MEP) map is a powerful visualization tool derived from DFT calculations. For this compound, the MEP map would likely show negative potential (red regions) around the oxygen atoms of the carboxylate and formamido groups, as well as the pyridine (B92270) nitrogen, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H proton of the formamido group.

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can further elucidate the electronic structure by describing charge delocalization and intramolecular interactions, such as hydrogen bonding. For this molecule, NBO analysis would be critical in quantifying the strength of the intramolecular hydrogen bond between the formamido N-H and the carboxylate oxygen or the pyridine nitrogen, which significantly influences its conformation and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, FMO analysis would predict the most probable sites for nucleophilic and electrophilic attack. The HOMO is likely to be distributed over the pyridine ring and the formamido group, while the LUMO would be expected to be localized on the carboxylate group and the pyridine ring. The precise energies and distributions would depend on the specific DFT functional and basis set used in the calculation. These calculations are crucial for understanding and predicting the outcomes of various chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Indicates electron-donating capability. |

| LUMO Energy | -1.8 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Reflects chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative and represent typical values for similar heterocyclic compounds. Actual values would be obtained from specific DFT calculations.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing detailed information about the energy changes and structures of intermediates and transition states that are often difficult to study experimentally.

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms that must be achieved for a reaction to proceed. Computationally, a transition state is located on the potential energy surface as a first-order saddle point, having one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

For reactions involving this compound, such as cyclization or substitution reactions, DFT calculations can be used to locate and characterize the geometry of the relevant transition states. The structural parameters of the TS, such as the lengths of forming and breaking bonds, provide a snapshot of the molecule at the peak of the energy barrier.

Energy Profiles and Kinetic Considerations

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides the activation energy (the difference in energy between the reactants and the transition state), which is a critical determinant of the reaction rate according to transition state theory. A lower activation energy implies a faster reaction.

For instance, in a potential intramolecular cyclization of this compound, computational modeling could compare different possible pathways. By calculating the energy profiles for each pathway, the most kinetically favorable route can be identified. These studies can also assess the influence of solvents on the reaction kinetics by using implicit or explicit solvent models in the calculations.

Conformational Landscape and Tautomeric Equilibrium Analysis

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and the potential for it to exist in different isomeric forms.

Computational methods are highly effective for exploring the conformational landscape of flexible molecules like this compound. The rotation around single bonds, such as the C-N bond of the formamido group and the C-C bond connecting the carboxylate group to the pyridine ring, can lead to various conformers. A potential energy surface (PES) scan can be performed by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them. The presence of an intramolecular hydrogen bond is expected to be a major factor in determining the preferred conformation.

Furthermore, this compound can potentially exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. The formamido group (-NH-CHO) can exhibit tautomerism. DFT calculations can be used to determine the relative energies of the possible tautomers in the gas phase and in different solvents. The results of these calculations can predict the most stable tautomer and the equilibrium constant between different forms, which is crucial for understanding its chemical behavior.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical investigation studies focusing on the intermolecular interactions and molecular recognition principles of the compound This compound .

Therefore, it is not possible to generate the requested article with detailed research findings, data tables, and analysis as no published data for this specific molecule could be located.

The search included queries for:

Computational studies on its intermolecular interactions.

Molecular recognition analyses.

Theoretical chemistry investigations.

Crystal structure and computational analysis.

While research exists for structurally related compounds (such as other pyridine carboxylate derivatives), the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other molecules.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations

The pyridine (B92270) nitrogen and the amide functionality within Methyl 2-formamidopyridine-3-carboxylate make it a compelling candidate for applications in catalysis, both as a ligand for metal-catalyzed reactions and as an organocatalyst.

Future research could focus on leveraging the bidentate chelation potential of the 2-formamidopyridine moiety. The nitrogen of the pyridine ring and the oxygen or nitrogen of the formamido group could coordinate to a metal center, creating well-defined catalytic sites. This is analogous to the use of other chelating phosphine (B1218219) ligands in palladium-catalyzed amination reactions. nih.gov The development of transition-metal complexes with this ligand framework could lead to new catalysts for a variety of transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis. For instance, palladium-catalyzed amination is a known method for preparing pyridylhydrazine derivatives. nih.gov

Furthermore, the structural motif of this compound could be adapted for organocatalysis. The pyridine moiety can act as a basic site, while the formamido group can participate in hydrogen bonding, enabling the activation of substrates in various organic reactions.

Exploration of Advanced Materials Science Applications

The rigid, planar structure of the pyridine ring, combined with its hydrogen bonding capabilities and potential for π-π stacking, makes this compound an interesting candidate for the development of advanced materials.

Research in this area could explore its use in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The carboxylate group, after hydrolysis to the corresponding carboxylic acid, and the pyridine nitrogen can act as coordination sites for metal ions, leading to the formation of porous materials with potential applications in gas storage, separation, and catalysis. The synthesis of adducts of pyridine carboxylic acids with other molecules, such as squaric acid, has been shown to result in interesting crystal structures with potential fungistatic activity. rsc.org

Additionally, the fluorescent properties of related pyridine derivatives suggest that this compound could be a precursor for novel organic light-emitting diodes (OLEDs) or fluorescent sensors. For example, certain 2-styryl-3-nitropyridines have shown remarkable fluorescent properties. researchgate.net The electronic properties of the molecule could be tuned by modifying the substituents on the pyridine ring to achieve desired emission wavelengths and quantum yields.

Integration with High-Throughput Experimentation and Automation

The development of efficient synthetic routes to this compound and its derivatives is crucial for enabling their use in high-throughput screening (HTS) campaigns. HTS allows for the rapid testing of large libraries of compounds for biological activity or material properties.

Future research should focus on developing robust and scalable syntheses that are amenable to automation. This would involve the use of robotic platforms for reaction setup, purification, and analysis. The synthesis of related pyridine-2,4-dicarboxylic acid derivatives has been optimized for screening purposes, utilizing mass spectrometry for high-throughput analysis. nih.gov Similar approaches could be applied to libraries based on the this compound scaffold to discover new drug candidates or materials with desired properties. For instance, HTS has been successfully used to identify small molecule effectors of enzymes like pyruvate (B1213749) carboxylase. nih.gov

The data generated from HTS can be used to build structure-activity relationship (SAR) models, which can guide the design of next-generation compounds with improved properties.

Sustainable and Green Chemical Synthesis Methodologies

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous substances. Future research on this compound should prioritize the development of sustainable and green synthetic methods.

This includes the use of environmentally benign solvents, catalytic reactions with high atom economy, and energy-efficient reaction conditions. Microwave-assisted organic synthesis, for example, has been shown to be an effective green chemistry tool for the synthesis of pyridine derivatives, often leading to higher yields and shorter reaction times. acs.orgnih.govresearchgate.net One-pot multicomponent reactions are another green approach that can be used to synthesize complex pyridine structures from simple starting materials in a single step. acs.orgnih.govresearchgate.net

The development of catalytic methods, such as the Mn-catalyzed lactonization of carboxylic acids using H₂O₂, presents a green alternative to traditional oxidation methods. acs.org Similar catalytic approaches could be explored for the functionalization of the this compound core.

Below is a table summarizing potential green synthesis strategies applicable to derivatives of this compound based on methodologies reported for related compounds.

| Green Synthesis Strategy | Description | Potential Application for Pyridine Carboxylates | Relevant Findings |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. | Rapid synthesis of functionalized pyridine derivatives. | A one-pot, four-component reaction under microwave irradiation yielded pyridine derivatives in 82-94% yield within 2-7 minutes. acs.orgnih.govresearchgate.net |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction vessel to form a product that contains the essential parts of all starting materials. | Efficient, one-pot synthesis of highly substituted pyridines. | A functional and environmentally friendly procedure for designing novel pyridine derivatives via a one-pot, four-component reaction has been reported. nih.gov |

| Catalytic C-H Activation | Direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials and reducing waste. | Late-stage functionalization of the pyridine core to introduce diverse functional groups. | Pd(II)-catalyzed late-stage C-H activation has been used to introduce various functional groups into drug molecules with high regioselectivity. researchgate.net |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or ionic liquids. | Performing synthesis in solvents with a lower environmental impact. | Ultrasound technology in combination with solvents like methanol (B129727) or ethanol has been used for the synthesis of functionalized pyridines. acs.org |

Q & A

Q. What are the common synthetic routes for Methyl 2-formamidopyridine-3-carboxylate?

The compound is typically synthesized via esterification or condensation reactions. For example, carboxylate ester formation can be achieved by reacting 2-formamidopyridine-3-carboxylic acid with methanol under acidic or catalytic conditions. Structural analogs in and highlight similar synthetic strategies for pyridine derivatives, emphasizing the use of protecting groups (e.g., methoxymethyl) to stabilize reactive intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and functional groups. UV-Vis spectroscopy (as in ) can identify π→π* transitions in the pyridine ring. Mass spectrometry (MS) provides molecular weight validation, while thin-layer chromatography (TLC) monitors reaction progress .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Accelerated stability studies under thermal, photolytic, and hydrolytic stress (e.g., pH variations) are recommended. High-performance liquid chromatography (HPLC) and TLC () are used to detect degradation products. Kinetic analysis of decomposition pathways can clarify stability profiles .

Q. What methods ensure purity for research-grade this compound?

Recrystallization from solvents like ethanol or acetonitrile improves purity. Quantitative analysis via HPLC () with UV detection ensures >95% purity. Residual solvents or byproducts are quantified using gas chromatography (GC) or differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How is the crystal structure of this compound determined and refined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXL ( ) refines atomic coordinates, while ORTEP-3 ( ) visualizes thermal ellipsoids. Mercury CSD ( ) validates packing motifs and hydrogen-bonding networks .

Q. What conformational analysis approaches apply to the pyridine ring in this compound?

Cremer-Pople puckering parameters ( ) quantify non-planarity in heterocyclic rings. Computational tools like Gaussian or ORCA calculate out-of-plane displacements. Experimental data from SC-XRD ( ) can be compared with density functional theory (DFT) predictions to assess conformational flexibility .

Q. How can discrepancies between experimental and computational spectral data be resolved?

Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes. Use 2D NMR (COSY, NOESY) to confirm coupling patterns. Compare experimental IR/Raman spectra with DFT-simulated vibrational modes ( ). Adjust computational solvent models (e.g., PCM for polar solvents) to improve agreement .

Q. What mechanistic insights guide reactivity studies of this compound?

Investigate nucleophilic substitution at the methyl ester or formamide group. Kinetic isotope effects (KIEs) and Hammett plots elucidate electronic influences. Isotopic labeling (e.g., ¹³C at the carboxylate) tracks reaction pathways. discusses analogous dihydropyridine reactivity .

Q. How can polymorphic forms of this compound be identified and characterized?

Screen for polymorphs using solvent evaporation, slurry conversion, or thermal gradient methods. SC-XRD ( ) and powder X-ray diffraction (PXRD) distinguish crystal forms. Differential scanning calorimetry (DSC) detects phase transitions, while Mercury CSD ( ) compares packing similarities to known structures .

Q. What computational strategies predict the compound’s interactions in supramolecular assemblies?

Molecular docking (AutoDock) or molecular dynamics (MD) simulations model host-guest interactions. Hirshfeld surface analysis (via CrystalExplorer) maps intermolecular contacts from SC-XRD data ( ). Pair distribution function (PDF) analysis probes short-range order in amorphous phases .

Notes on Methodological Rigor

- Data Contradictions : Cross-validate crystallographic refinements (SHELXL) with independent software (WinGX, ) to resolve systematic errors .

- Advanced Analytics : Combine SC-XRD with solid-state NMR for ambiguous cases (e.g., disordered solvent molecules) .

- Ethical Reporting : Disclose software versions (e.g., SHELX-2018 vs. SHELX-2023) and refinement parameters to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.